But-3-YN-1-YL carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

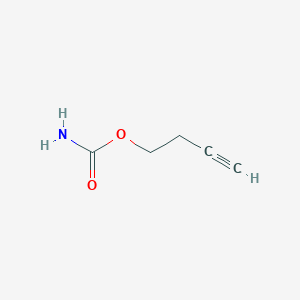

“But-3-YN-1-YL carbamate” is a chemical compound that belongs to the carbamate family . Its IUPAC name is methyl 3-butynylcarbamate . The CAS number for this compound is 852104-71-3 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of “But-3-YN-1-YL carbamate” or similar carbamates often involves the use of carbonylimidazolide in water with a nucleophile . This provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates .Molecular Structure Analysis

The molecular structure of “But-3-YN-1-YL carbamate” is based on the InChI code: 1S/C6H9NO2/c1-3-4-5-7-6(8)9-2/h1H,4-5H2,2H3,(H,7,8) . The molecular weight of this compound is 127.14 .Chemical Reactions Analysis

Carbamates, including “But-3-YN-1-YL carbamate”, can be formed through various chemical reactions. One such reaction involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .Physical And Chemical Properties Analysis

“But-3-YN-1-YL carbamate” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

But-3-YN-1-YL carbamate serves as a valuable building block in medicinal chemistry. Researchers explore its potential as a precursor for designing novel drugs. By modifying its structure, scientists can create derivatives with specific pharmacological activities. For instance, the carbamate group can be replaced or functionalized to enhance bioavailability, target specific receptors, or improve metabolic stability .

Natural Product Synthesis

This compound plays a crucial role in the synthesis of natural products. Notably, ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate serves as an intermediate in the production of jaspine B—a natural product isolated from various sponges. Jaspine B exhibits cytotoxic activity against several human carcinoma cell lines. Researchers have successfully synthesized it from L-serine using But-3-YN-1-YL carbamate as a key intermediate .

Catalysis and Organic Transformations

But-3-YN-1-YL carbamate participates in catalytic reactions. Researchers have explored its use in transition-metal-catalyzed processes, such as Sonogashira coupling reactions. These reactions allow the formation of carbon-carbon bonds, making But-3-YN-1-YL carbamate a valuable substrate for constructing complex organic molecules. Its alkynyl functionality enables diverse transformations .

Materials Science and Polymer Chemistry

The terminal alkyne group in But-3-YN-1-YL carbamate makes it useful for polymerization reactions. Researchers have incorporated it into polymer chains to create functional materials. For example, it can serve as a monomer for synthesizing polymeric coatings, adhesives, or conductive polymers. The resulting materials exhibit unique properties due to the presence of the alkyne moiety .

Bioconjugation and Click Chemistry

The alkyne functionality in But-3-YN-1-YL carbamate is amenable to bioorthogonal reactions. Researchers use it for bioconjugation purposes, where they selectively label biomolecules (such as proteins or nucleic acids) with fluorescent probes or other tags. Click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), benefits from the reactivity of terminal alkynes like But-3-YN-1-YL carbamate .

Pharmaceutical Testing and Reference Standards

But-3-YN-1-YL carbamate is a research chemical commonly used in pharmaceutical testing. Scientists rely on high-quality reference standards to ensure accurate results during drug development. Its availability in bulk quantities allows for consistent and reliable experimentation .

Safety and Hazards

“But-3-YN-1-YL carbamate” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Mecanismo De Acción

Target of Action

But-3-YN-1-YL carbamate is a member of the carbamate family of biocides . The primary targets of carbamates are usually enzymes, receptors, or proteins that play crucial roles in various biological processes . .

Mode of Action

The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . This interaction with its targets can lead to changes in the biological processes controlled by these targets.

Biochemical Pathways

Carbamates are known to affect various biochemical pathways depending on their specific targets . .

Pharmacokinetics

Carbamates in general are known for their good chemical and proteolytic stabilities , which can impact their bioavailability.

Result of Action

Carbamates are generally known for their biocidal properties .

Propiedades

IUPAC Name |

but-3-ynyl carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-2-3-4-8-5(6)7/h1H,3-4H2,(H2,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBKZOWDJYPNQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCOC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

But-3-YN-1-YL carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]acetamide](/img/structure/B2820841.png)

acetyl}amino)benzoate](/img/structure/B2820842.png)

![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2820843.png)

![(E)-3-(dimethylamino)-2-[2-(4-ethoxyphenoxy)benzoyl]-2-propenenitrile](/img/structure/B2820844.png)

![3-methyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2820845.png)

![2-[(2,6-Dichlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2820854.png)

![5-((4-methoxyphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2820857.png)